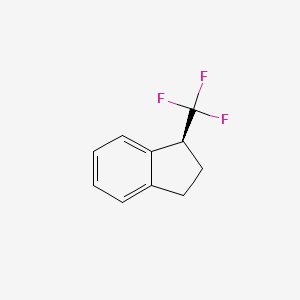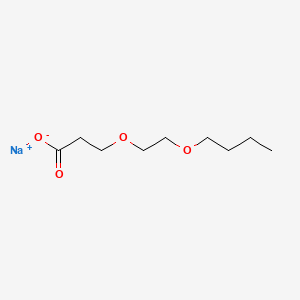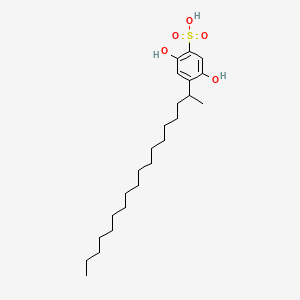![molecular formula C14H13NO4S B14470421 Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate CAS No. 72793-65-8](/img/structure/B14470421.png)
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is an organic compound that features a nitronaphthalene moiety linked to an ethyl ester through a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Formation of the Sulfanyl Intermediate: 1-nitronaphthalene is then reacted with a thiol compound to introduce the sulfanyl group.
Esterification: The resulting sulfanyl intermediate is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 1-amino-naphthalene derivative.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: Corresponding carboxylic acid.
科学的研究の応用
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
作用機序
The mechanism of action of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfanyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would require further experimental validation.
類似化合物との比較
Similar Compounds
1-Nitronaphthalene: Shares the nitronaphthalene core but lacks the sulfanyl and ester groups.
Ethyl 2-nitrobenzoate: Contains a nitro group and an ester but on a benzene ring instead of a naphthalene ring.
Thioesters of Naphthalene: Compounds with a thioester linkage to a naphthalene ring.
Uniqueness
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is unique due to the combination of its nitronaphthalene core, sulfanyl linkage, and ethyl ester group
特性
CAS番号 |
72793-65-8 |
|---|---|
分子式 |
C14H13NO4S |
分子量 |
291.32 g/mol |
IUPAC名 |
ethyl 2-(1-nitronaphthalen-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
InChIキー |
XSWKMWLUIAXIHZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



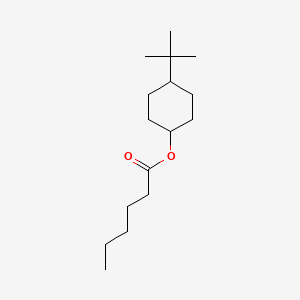
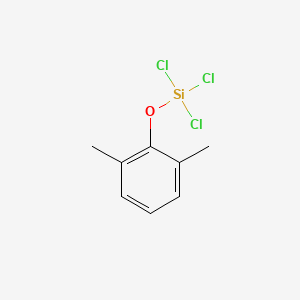

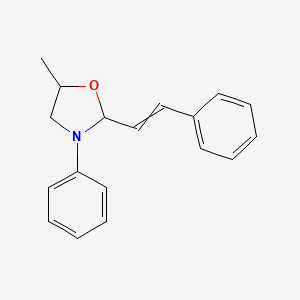
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
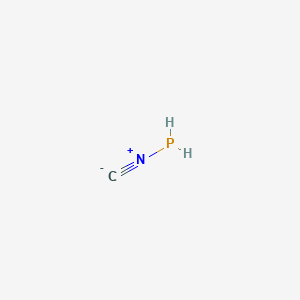

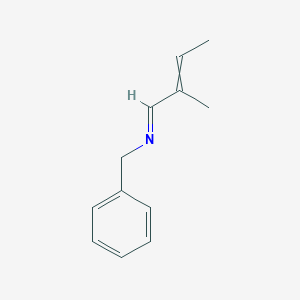
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
